molecular formula C19H31ClN2O2 B15175629 Dodecyl 4-chloro-3,5-diaminobenzoate CAS No. 68599-63-3

Dodecyl 4-chloro-3,5-diaminobenzoate

Cat. No.: B15175629
CAS No.: 68599-63-3
M. Wt: 354.9 g/mol
InChI Key: XJRJTEVLZCXJBA-UHFFFAOYSA-N
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Description

Dodecyl 4-chloro-3,5-diaminobenzoate is a chemical compound with the molecular formula C19H31ClN2O2 and a molecular weight of 354.91464 g/mol . It is known for its unique structure, which includes a dodecyl chain attached to a 4-chloro-3,5-diaminobenzoate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 4-chloro-3,5-diaminobenzoate typically involves the esterification of 4-chloro-3,5-diaminobenzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dodecyl 4-chloro-3,5-diaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Dodecyl 4-chloro-3,5-diaminobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecyl 4-chloro-3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 4-chlorobenzoate: Similar in structure but lacks the amino groups.

    Dodecyl 3,5-diaminobenzoate: Similar but without the chlorine atom.

    Dodecyl 4-chloro-3-aminobenzoate: Contains only one amino group.

Uniqueness

Dodecyl 4-chloro-3,5-diaminobenzoate is unique due to the presence of both chlorine and amino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

68599-63-3

Molecular Formula

C19H31ClN2O2

Molecular Weight

354.9 g/mol

IUPAC Name

dodecyl 3,5-diamino-4-chlorobenzoate

InChI

InChI=1S/C19H31ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-24-19(23)15-13-16(21)18(20)17(22)14-15/h13-14H,2-12,21-22H2,1H3

InChI Key

XJRJTEVLZCXJBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)N)Cl)N

Origin of Product

United States

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